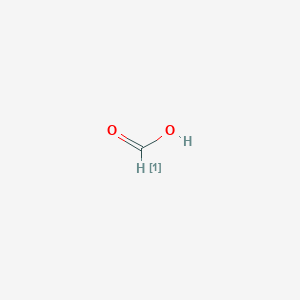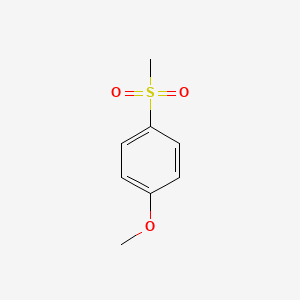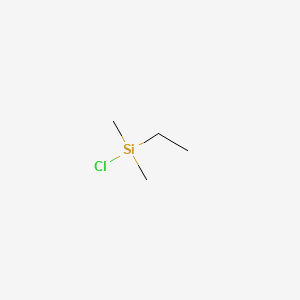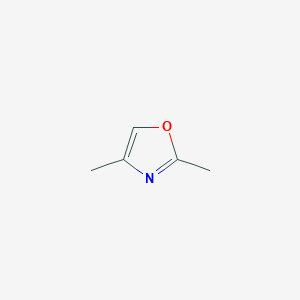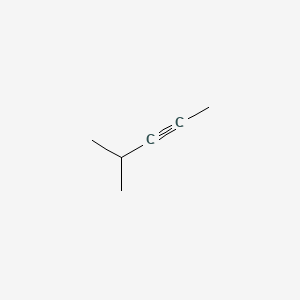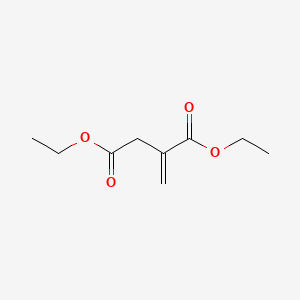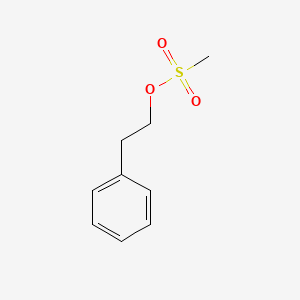
Phenethylmethansulfonat
Übersicht
Beschreibung
Phenethyl methanesulfonate is a chemical compound with the molecular formula C9H12O3S . It has a molecular weight of 200.26 .
Synthesis Analysis
Phenethyl methanesulfonate can be synthesized through a series of reactions. In one method, the corresponding alcohol is reacted with triethylamine in dichloromethane at 0 - 20℃ for 3 hours under an inert atmosphere . Another method involves a three-step strategy that produces a panel of four fentanyls in excellent yields (73–78%) along with their more commonly encountered hydrochloride and citric acid salts .Molecular Structure Analysis
The InChI code for Phenethyl methanesulfonate is 1S/C9H12O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 . This indicates that the compound consists of 9 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
Phenethyl methanesulfonate is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 358.1±21.0 °C at 760 mmHg, and a flash point of 170.4±22.1 °C . It also has a molar refractivity of 51.2±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese von Therapeutika
Phenethylmethansulfonat wird bei der Synthese verschiedener Therapeutika eingesetzt. Seine Rolle als Alkylierungsmittel ermöglicht die Einführung der Phenethylgruppe in Moleküle, die ein häufiges Strukturmotiv in vielen pharmakologisch aktiven Verbindungen ist. Dieser Prozess ist entscheidend für die Entwicklung neuer Medikamente mit potenziellen Vorteilen bei der Behandlung von Krankheiten .
Landwirtschaft: Mutagenese zur Verbesserung von Nutzpflanzen
In der landwirtschaftlichen Forschung wird this compound als Mutagen verwendet, um die genetische Vielfalt von Nutzpflanzen zu schaffen. Durch die Induktion von Mutationen können Forscher neue Pflanzensorten mit wünschenswerten Eigenschaften wie erhöhtem Ertrag, Krankheitsresistenz oder verbessertem Nährstoffgehalt entwickeln. Diese Anwendung ist entscheidend für die Verbesserung der Ernährungssicherheit und die Entwicklung nachhaltiger landwirtschaftlicher Praktiken .
Industrielle Prozesse: Chemische Synthese
This compound findet Anwendung in industriellen chemischen Prozessen, insbesondere bei der Synthese komplexer organischer Verbindungen. Seine Reaktivität und Selektivität machen es zu einem wertvollen Reagenz in verschiedenen chemischen Transformationen und tragen zur Produktion von Materialien und Chemikalien bei, die in verschiedenen Industrien eingesetzt werden .
Umweltwissenschaften: Bioabbaustudien
Die Verbindung ist auch in den Umweltwissenschaften von Interesse, wo ihre Bioabbauwege untersucht werden. Das Verständnis des Abbaus von this compound in der Umwelt hilft bei der Bewertung seiner ökologischen Auswirkungen und der Entwicklung von Strategien zur Schadstoffminderung .
Materialwissenschaften: Polymermodifikation
In den Materialwissenschaften wird this compound zur Modifikation von Polymeren verwendet, wodurch ihre Eigenschaften an spezifische Anwendungen angepasst werden. Durch die Einarbeitung der Phenethylgruppe in Polymerketten können Forscher die Eigenschaften des Materials verbessern, wie z. B. Flexibilität, Haltbarkeit oder Biokompatibilität .
Biochemie: Protein Engineering
Schließlich wird this compound in der Biochemie im Protein Engineering eingesetzt. Es kann zur Modifikation von Aminosäuren innerhalb von Proteinen verwendet werden, was die Untersuchung der Proteinstruktur und -funktion unterstützt. Diese Anwendung ist entscheidend für den Fortschritt unseres Verständnisses biologischer Prozesse und die Entwicklung neuer biotechnologischer Werkzeuge .
Safety and Hazards
Wirkmechanismus
Target of Action
Phenethyl methanesulfonate is a type of methanesulfonate ester, which are known to be biological alkylating agents . The primary targets of Phenethyl methanesulfonate are likely to be intracellular molecules that can undergo fission with the alkyl-oxygen bonds of the ester .
Mode of Action
Phenethyl methanesulfonate interacts with its targets through the fission of its alkyl-oxygen bonds within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Biochemical Pathways
As a biological alkylating agent, it is likely to interfere with the normal functioning of nucleic acids and proteins, potentially disrupting a variety of cellular processes .
Result of Action
The molecular and cellular effects of Phenethyl methanesulfonate’s action are likely to be diverse, given its role as a biological alkylating agent . It could potentially cause modifications to a variety of intracellular targets, leading to changes in their function and potentially disrupting normal cellular processes .
Biochemische Analyse
Biochemical Properties
Phenethyl methanesulfonate, like other methanesulfonates, is a biological alkylating agent . Alkylating agents can form covalent bonds with various biomolecules, including enzymes and proteins, through their alkyl-oxygen bonds
Cellular Effects
It is known that alkylating agents can cause a variety of cellular effects, including changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Phenethyl methanesulfonate involves the fission of its alkyl-oxygen bonds and subsequent reaction within the intracellular milieu . This can lead to the formation of covalent bonds with various biomolecules, potentially affecting their function
Metabolic Pathways
It is known that methanesulfonates can undergo various metabolic reactions, including hydrolysis and oxidation
Eigenschaften
IUPAC Name |
2-phenylethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLPKLKVZDQOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173844 | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20020-27-3 | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20020-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020020273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate](/img/no-structure.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1585030.png)




